molecular formula C9H12ClN3O3 B14034332 N-(2-Aminoethyl)-4-nitrobenzamide HCl CAS No. 152535-05-2

N-(2-Aminoethyl)-4-nitrobenzamide HCl

Cat. No.: B14034332
CAS No.: 152535-05-2
M. Wt: 245.66 g/mol
InChI Key: CSKKEFQLGKKEBD-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-nitrobenzamide HCl is a benzamide derivative featuring a 4-nitro-substituted aromatic ring and a 2-aminoethyl group attached via an amide bond, with the amine protonated as a hydrochloride salt. This structural configuration enhances solubility and bioavailability, making it a candidate for pharmaceutical applications. The compound is synthesized through N-acylation of 2-aminoethylamine with 4-nitrobenzoyl chloride, followed by HCl salt formation .

Properties

CAS No.

152535-05-2

Molecular Formula

C9H12ClN3O3

Molecular Weight

245.66 g/mol

IUPAC Name

N-(2-aminoethyl)-4-nitrobenzamide;hydrochloride

InChI

InChI=1S/C9H11N3O3.ClH/c10-5-6-11-9(13)7-1-3-8(4-2-7)12(14)15;/h1-4H,5-6,10H2,(H,11,13);1H

InChI Key

CSKKEFQLGKKEBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCN)[N+](=O)[O-].Cl

Origin of Product

United States

Preparation Methods

Preparation via 4-Nitrobenzoyl Chloride and 2-Aminoethylamine

This is the most direct and widely reported method:

  • Step 1: Synthesis of 4-nitrobenzoyl chloride
    4-Nitrobenzoic acid is converted to its acid chloride by reaction with thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) at about 100 °C. Excess thionyl chloride is removed under vacuum after completion.

  • Step 2: Amidation with 2-aminoethylamine
    The freshly prepared 4-nitrobenzoyl chloride is dissolved in an inert organic solvent such as dichloromethane (DCM) or trichloroethylene. This solution is then reacted with an excess of 2-aminoethylamine or its hydrochloride salt at 0–25 °C, often under nitrogen atmosphere to avoid moisture. The reaction proceeds to form N-(2-Aminoethyl)-4-nitrobenzamide.

  • Step 3: Formation of Hydrochloride Salt
    The free amide product is treated with hydrochloric acid (HCl) in an appropriate solvent system (e.g., ethanol-water mixture) to precipitate the hydrochloride salt. The salt is isolated by filtration, washed, and dried to yield the final product.

Reaction Scheme:

Step Reagents & Conditions Outcome Yield (%)
1 4-Nitrobenzoic acid + SOCl₂, DMF catalyst, 100 °C 4-Nitrobenzoyl chloride ~90%
2 4-Nitrobenzoyl chloride + 2-aminoethylamine, DCM, 0–25 °C N-(2-Aminoethyl)-4-nitrobenzamide 80–90%
3 Product + HCl (28–31%), EtOH/H₂O (1:3), cooling to 10 °C Hydrochloride salt precipitation 80–85%

Multi-step Industrial Synthesis Involving Acetylation and Chlorosulfonation (Patent CN106336366A)

An industrially scalable method includes:

  • Acetylation of β-phenylethylamine with acetic acid or acetic anhydride under reflux, yielding N-acetyl derivative.
  • Chlorosulfonation of the acetylated intermediate with chlorosulfonic acid and phosphorus pentachloride at elevated temperatures.
  • Amination with ammonia to introduce the aminoethyl group.
  • Hydrolysis under alkaline conditions to remove protecting groups and yield the amide.
  • Purification by recrystallization from ethanol-water mixtures.

This route is designed for large-scale production with yields ranging from 55% to 83% depending on the step, with the final product being the hydrochloride salt after acid treatment and crystallization.

Alternative Catalytic Amidation of 4-Nitrobenzoic Acid

A method for producing 4-nitrobenzamide derivatives involves direct amidation of 4-nitrobenzoic acid with ammonia or amines in organic solvents at elevated temperature using catalytic systems such as boric acid, tetrabutoxytitanium, or dimethylphosphite combined with polyethylene glycol as co-catalyst. This method provides an environmentally friendlier approach with good yields (~90%) and can be adapted for the aminoethyl derivative by using 2-aminoethylamine instead of ammonia.

Purification and Characterization

  • Purification typically involves recrystallization from ethanol-water mixtures or chromatographic techniques to achieve >95% purity.
  • Characterization includes NMR (¹H and ¹³C), mass spectrometry, melting point determination, and elemental analysis to confirm structure and purity.

Data Tables Summarizing Key Preparation Parameters

Parameter Method 1 (Acyl Chloride Route) Method 2 (Industrial Multi-step) Method 3 (Catalytic Amidation)
Starting Material 4-Nitrobenzoic acid β-Phenylethylamine 4-Nitrobenzoic acid
Activation Thionyl chloride + DMF Acetylation + Chlorosulfonation Direct amidation with catalyst
Amination Reagent 2-Aminoethylamine Ammonia/Amine Ammonia or 2-aminoethylamine
Solvent DCM, trichloroethylene Various (chloroform, ethanol-water) Organic solvent with PEG co-catalyst
Temperature 0–25 °C for amidation 50–115 °C (various steps) Elevated temperature (not specified)
Yield (%) 80–90% 55–83% (step-dependent) ~90%
Product Form Free base or HCl salt HCl salt Free base or salt

Research Findings and Optimization Notes

  • Reaction Temperature Control : Maintaining low temperatures during amidation minimizes side reactions and improves yield.
  • Use of Catalysts : Catalytic systems in amidation reduce reaction times and improve environmental profiles.
  • Salt Formation : Converting the free amide to its hydrochloride salt enhances stability and handling.
  • Solvent Choice : Polar aprotic solvents like DCM and chloroform are preferred for acyl chloride amidation, while ethanol-water mixtures are favored for crystallization.
  • Purification : Multiple washing steps with cold solvent and activated carbon treatment improve product purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-nitrobenzamide HCl undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ethylenediamine, various alkyl halides.

Major Products Formed

    Oxidation: Amino derivatives of the benzamide.

    Reduction: Reduced forms of the nitrobenzamide.

    Substitution: Functionalized benzamide derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-4-nitrobenzamide HCl is used in a wide range of scientific research applications:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-nitrobenzamide HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The nitro group and aminoethyl group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substituents: The presence of electron-withdrawing groups (e.g., -NO₂, -Br) enhances stability and modulates electronic interactions with biological targets .
  • Amine Modifications: Bulky groups (e.g., diphenylethyl in ) reduce solubility but may improve receptor binding specificity. The 2-aminoethyl group in the target compound balances hydrophilicity and target engagement .
  • Synthetic Routes: The Schotten-Baumann reaction is widely used for amide bond formation, while mechanochemical methods offer eco-friendly advantages .
Table 2: Reported Bioactivities of Structural Analogs
Compound Name Biological Activity Mechanism/Application Reference
N-(2-Aminoethyl)-4-nitrobenzamide HCl Trypanosoma brucei inhibition Disrupts parasite membrane integrity
N-(3-Chlorophenethyl)-4-nitrobenzamide Antitumor, neurotropic Modulates neurotransmitter pathways
N-(2,2-Diphenylethyl)-4-nitrobenzamide Not reported Potential CNS applications (inferred)
N-(4-Nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromo-benzamide Antimicrobial Targets bacterial enzymes

Key Observations :

  • Antiparasitic Activity: The target compound’s analogs exhibit potent activity against Trypanosoma brucei, likely due to the nitro group’s redox-active properties .
  • Neurotropic Effects: Chlorophenethyl derivatives show promise in CNS disorders, attributed to structural mimicry of endogenous neurotransmitters .

Physico-Chemical and ADME Properties

Table 3: Comparative ADME Properties
Compound Name Molecular Weight LogP (Predicted) Aqueous Solubility Rotatable Bonds Reference
This compound 281.72 1.2 High (HCl salt) 4
N-(3-Chlorophenethyl)-4-nitrobenzamide 319.77 3.5 Moderate 5
N-(4-Nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromo-benzamide 440.24 4.1 Low 6

Key Observations :

  • Solubility : The HCl salt form of the target compound significantly improves aqueous solubility compared to neutral analogs .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-Aminoethyl)-4-nitrobenzamide HCl?

The compound is typically synthesized via a multi-step approach:

  • Alkylation and Reduction : React 4-nitrobenzoyl chloride with a Boc-protected aminoethyl intermediate (e.g., N-Boc-2-aminoacetaldehyde) using NaCNBH₃ as a reducing agent to form the secondary amine .
  • Deprotection : Treat the intermediate with HCl in dioxane to remove the Boc group, yielding the hydrochloride salt .
  • Purification : Final purification via HPLC or recrystallization (e.g., from acetone) achieves high purity (≥95%) . Yields range from 54% to 90%, depending on substituents and reaction optimization .

Q. How is structural integrity and purity validated for this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ confirm proton environments and carbon frameworks. Key signals include aromatic protons (δ 8.3–8.4 ppm for nitrobenzamide) and ethylamine protons (δ 3.5–4.1 ppm) .
  • ESI-HRMS : Validates molecular ions (e.g., [M+H]⁺) with mass errors <2 ppm .
  • HPLC : Purity assessment using reverse-phase columns with UV detection at 239–290 nm .

Advanced Research Questions

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